molecular formula C8H23N5<br>(NH2CH2CH2NHCH2CH2)2NH<br>C8H23N5 B085490 Tetraethylenepentamine CAS No. 112-57-2

Tetraethylenepentamine

Cat. No. B085490
CAS RN: 112-57-2
M. Wt: 189.3 g/mol
InChI Key: FAGUFWYHJQFNRV-UHFFFAOYSA-N
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Description

Tetraethylenepentamine is a high molecular weight polyamine compound used extensively in chemical synthesis, material science, and as a precursor in various industrial processes. Its unique structure and reactivity make it valuable in the synthesis of heterocycles, catalysis, and as a cross-linking agent in polymer science.

Synthesis Analysis

The synthesis of compounds like Tetraethylenepentamine often involves multicomponent reactions (MCRs), which are efficient for creating complex molecules from simpler precursors. An example includes the use of isonitrile-based MCRs for heterocycle syntheses, highlighting the versatility of polyamines in organic synthesis (Zhu, 2003).

Molecular Structure Analysis

Tetraethylenepentamine's structure is characterized by its linear chain of ethylene units interspersed with amine functionalities. This structure facilitates its reactivity and ability to form complex with metals, act as a ligand, and participate in various chemical reactions due to its multiple nitrogen atoms capable of donating electrons.

Chemical Reactions and Properties

TEPA's chemical properties are largely defined by its amine groups, which are reactive towards acids, aldehydes, and ketones, forming a variety of compounds. It's also used in the synthesis of tetrazoles, which are compounds with wide potential applications in medicine, agrochemicals, and materials science, showcasing its versatility (Dai et al., 2013).

Scientific Research Applications

  • CO2 Adsorption and Sorption : TEPA has been extensively studied for its effectiveness in carbon dioxide adsorption. Modified TEPA shows enhanced properties like increased viscosity, thermal stability, and improved adsorption rates, making it useful in CO2 capture technologies (Jo et al., 2014); (Numaguchi et al., 2017); (Park et al., 2018).

  • Copper Titration : TEPA is a selective titrant for copper determination in acidic medium, offering high accuracy in amperometric end-point detection (Jacobsen & Schrøder, 1962).

  • Film Modification : It's used in the modification of polyethylene terephthalate films, contributing to changes in their physical properties and surface wettability (Nissen et al., 2001).

  • Biodiesel Oxidation Stability : TEPA enhances the oxidation stability of biodiesel by chelating free metal ions, demonstrating its role as an antioxidant and chelating agent (Sui & Li, 2019).

  • Nanostructured Materials Synthesis : TEPA is used in synthesizing yttrium aluminum garnet (YAG) nanostructured powders, indicating its utility in materials science (Li & Wang, 2009).

  • N-Arylation of Heterocycles : It acts as an efficient base for N-arylation of pyrazole and imidazole, showcasing its application in organic synthesis (Yang et al., 2013).

  • Metal Ion Adsorption : TEPA-modified chitosan/CoFe2O4 particles are effective in adsorbing metal ions like Cu(II) and Pb(II) from aqueous solutions, relevant in environmental cleanup (Fan et al., 2017).

  • Degradation Study : The stability of TEPA under oxidizing conditions has been explored, important for its application in CO2 capture technologies (Vu et al., 2021).

  • Dye Adsorption : TEPA-modified sugarcane bagasse shows high adsorption capacity for anionic dyes, demonstrating its potential in wastewater treatment (Jiang et al., 2012).

  • Magnetic Composite Material Synthesis : TEPA-functionalized magnetic composite materials are useful in adsorbing anions, highlighting its versatility in material engineering (Hu et al., 2018).

Safety And Hazards

Inhalation of Tetraethylenepentamine may cause nausea and slight irritation . The compound is a sensitizer, and prolonged contact may cause asthma . Ingestion can cause burns of the mouth, esophagus, and possibly the stomach . Contact with eyes or skin may cause burns . Repeated skin contact may cause dermatitis .

Relevant Papers

There are several relevant papers on Tetraethylenepentamine. One paper discusses the degradation behavior of purified components of Tetraethylenepentamine impregnated solid sorbents for CO2 capture . Another paper discusses the use of catechol-tetraethylenepentamine co-deposition modified cellulose filter paper for α-glucosidase immobilization and inhibitor screening from traditional Chinese medicine .

properties

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine
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InChI

InChI=1S/C8H23N5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h11-13H,1-10H2
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InChI Key

FAGUFWYHJQFNRV-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCNCCNCCN)N
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Molecular Formula

C8H23N5, Array
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DSSTOX Substance ID

DTXSID7026108
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Molecular Weight

189.30 g/mol
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Physical Description

Tetraethylenepentamine appears as a viscous liquid. Slightly less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors irritate the eyes and corrosive to the upper respiratory tract. Vapors may irritate the eyes. Flash point 325 °F., Liquid, Yellow viscous, hygroscopic liquid; [HSDB], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID.
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Boiling Point

644 °F at 760 mmHg (NTP, 1992), 340.30 °C @ 760 MM HG, 320 - 340 °C
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Flash Point

325 °F (NTP, 1992), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORGANIC SOLVENTS & WATER, Solubility in water: miscible
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Density

0.998 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9980 @ 20 °C/20 °C, Bulk density 8.3 lb/gal, Relative density (water = 1): 0.99
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Vapor Density

6.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.53 (AIR= 1), Relative vapor density (air = 1): 6.5
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Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000008 [mmHg], Vapor pressure= <1 Torr @ 20 °C, Vapor pressure: > 0.01 mm Hg @ 20 °C, 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3
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Product Name

Tetraethylenepentamine

Color/Form

VISCOUS, HYGROSCOPIC LIQUID, Yellow liquid

CAS RN

112-57-2, 26913-06-4, 27233-92-7
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Melting Point

-40 °F (NTP, 1992), FP: -30 °C, -46 - -30 °C
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Record name TETRAETHYLENEPENTAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAETHYLENEPENTAMINE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Employing the reaction equipment and general procedures described in Example I, a solution of 229.0 g. (3.75 moles) monoethanolamine and 225.0 g. (3.75 moles) ethylenediamine was admixed with 6.25 g. (0.054 mole; 2.3wt.% and 1.44 mole%, basis MEA) 85% phosphoric acid and heated at 250° C. under 225 - 225 psig pressure for 2.0 hours. Analysis of the reaction product by gas-liquid chromatography (GLC Area %) showed a total conversion of reactants of only 4.7% was obtained. The reaction products were 95.0 diethylenetriamine, 2.5 piperazine and 2.5 Area % N-(2-aminoethyl)-ethanolamine. No higher polyethylene polyamines, e.g., triethylenetetramine, tetraethylenepentamine, etc. were formed.
Quantity
3.75 mol
Type
reactant
Reaction Step One
Quantity
3.75 mol
Type
reactant
Reaction Step Two
Quantity
0.054 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
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Type
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Synthesis routes and methods II

Procedure details

A reaction product of isostearic acid (ISA) and tetraethylene pentamine (TEPA; Union Carbides HP TEPA) was prepared by adding 450 grams of isostearic acid to a 500 ml round bottom 4-neck flask equipped with a reflux condenser, a stirring bar and a nitrogen bubbler in order to obtain a level sufficient to permit agitation and heat transfer. The flask contents were then heated to 110° C. and 189 grams (about 1 mole) of TEPA were added slowly with mixing. After all of the TEPA was added to the flask, an additional 450 grams of ISA were added with stirring at 110° C. (a total of about 3.125 moles of ISA were added). The batch temperature was then raised slowly to drive the condensation reaction. Water of condensation began to appear immediately and was removed through the flask overhead system with a nitrogen sparge. After most of this water was removed (approximately 160° C.), vacuum stripping was applied and the flask temperature was raised to 200° C. to drive the condensation to completion. The reaction was complete after about 5 hours with 3 moles of isostearic acid (ISA) reacting with 1 mole of tetraethylene pentamine (TEPA) to form ISA-TEPA. The resulting product is designated friction modifier-1 (FM-1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Name
Quantity
189 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Name
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450 g
Type
reactant
Reaction Step Five
Name
Quantity
3.125 mol
Type
reactant
Reaction Step Six
Quantity
3 mol
Type
reactant
Reaction Step Seven
Quantity
1 mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

N-octenyl succinimide of tetraethylene pentamine was prepared by placing one mole of the amine in a reaction flask fitted with an additional funnel containing one mole of n-octenyl succinic anhydride, a water collector, a stirring and heating means and a reflux condenser. While stirring the amine, the anhydride in the funnel was slowly added to the flask. Upon completion of the addition, the resulting reaction mixture was heated to about 142 degrees C. where water of reaction started to distill over. At about 130 degrees C., the resulting reaction product, viz., n-octenyl succinimide of tetraethylene pentamine, was a clear bright orange liquid. About one mole of water was collected in the collector signifying that the imide-forming reaction was complete. The flask and its contents were then cooled to about 80 degrees C. and sufficient isopropanol and distilled water were added to yield a solution which was: (i) 40 volume percent isopropanol, (ii) about 60 volume percent water and (iii) about 30 weight percent imide. Into this solution, based upon the total weight of the solution, about 1 weight percent mono-9-octadeceneoate of poly (oxy-1, 2-ethanediyl) sorbitol (about 20 ethanediyl groups) surfactant was added to facilitate effective dispersion of the imide agent when added to cooling water. The flask and its contents were maintained at about 80 degrees C. with stirring until a clear solution resulted. The cooled solution was ready for use in accordance with the invention.
[Compound]
Name
( ii )
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Type
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Reaction Step One
[Compound]
Name
( iii )
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Type
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Reaction Step Two
[Compound]
Name
imide
Quantity
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Type
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Reaction Step Three
[Compound]
Name
mono-9-octadeceneoate
Quantity
0 (± 1) mol
Type
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Reaction Step Four
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Name
Quantity
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Type
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Reaction Step Six
Name
Quantity
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Type
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Reaction Step Seven
Quantity
0 (± 1) mol
Type
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Reaction Step Eight
[Compound]
Name
imide
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Type
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Reaction Step Nine
Name
Quantity
1 mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Ten
[Compound]
Name
amine
Quantity
1 mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
1 mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
amine
Quantity
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Type
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Reaction Step Fourteen
[Compound]
Name
anhydride
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Type
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Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylenepentamine
Reactant of Route 2
Reactant of Route 2
Tetraethylenepentamine
Reactant of Route 3
Reactant of Route 3
Tetraethylenepentamine
Reactant of Route 4
Reactant of Route 4
Tetraethylenepentamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tetraethylenepentamine
Reactant of Route 6
Reactant of Route 6
Tetraethylenepentamine

Citations

For This Compound
12,300
Citations
JC Fisher, J Tanthana… - Environmental progress & …, 2009 - Wiley Online Library
CO 2 capture capacity of tetraethylenepentamine (TEPA) supported on beta zeolite, SiO 2 , and Al 2 O 3 has been studied by transient flow switching approach and temperature …
Number of citations: 119 aiche.onlinelibrary.wiley.com
M Irani, AT Jacobson, KAM Gasem, M Fan - Fuel, 2017 - Elsevier
In this work, a CO 2 sorbent was prepared by immobilizing tetraethylenepentamine (TEPA) onto modified carbon nanotubes. Modification of carbon nanotubes (CNTs) using a KOH …
Number of citations: 91 www.sciencedirect.com
CN Reilley, A Vavoulis - Analytical Chemistry, 1959 - ACS Publications
Theoretical and practical considera-tions demonstrate that tetraethylenepentamine (tetren), as a selective titrant for metal ions, is superior to triethylenetetramine. The extent of its …
Number of citations: 57 pubs.acs.org
CU Pittman Jr, GR He, B Wu, SD Gardner - Carbon, 1997 - Elsevier
… from PAN) by nitric acid oxidation followed by reaction with excess tetraethylenepentamine … by nitric acid oxidation, to amide functions using the polyamine tetraethylenepentamine …
Number of citations: 360 www.sciencedirect.com
X Wang, Q Guo, T Kong - Chemical Engineering Journal, 2015 - Elsevier
MCM-41, with relatively small mesopores centered at 2.7 nm and 3.7 nm, and silica gel (Gel), with relatively large mesopores centered at 8.8 nm, were physically mixed to act as a …
Number of citations: 104 www.sciencedirect.com
M Yao, Y Dong, X Hu, X Feng, A Jia, G Xie, G Hu… - Energy & …, 2013 - ACS Publications
… On the basis of the above judgment, tetraethylenepentamine (TEPA)-functionalized SNTs were prepared as solid sorbents for CO 2 capture in this work. The results indicate that the …
Number of citations: 45 pubs.acs.org
Y Liu, J Shi, J Chen, Q Ye, H Pan, Z Shao… - … and Mesoporous Materials, 2010 - Elsevier
A promising adsorbent for CO 2 removal from flue gas was prepared by introducing tetraethylenepentamine (TEPA) into KIT-6 type mesoporous silica using post-synthetic impregnation. …
Number of citations: 149 www.sciencedirect.com
X Feng, G Hu, X Hu, G Xie, Y Xie, J Lu… - Industrial & Engineering …, 2013 - ACS Publications
Mesocellular silica foam (MCF) materials with different pore volumes were prepared and modified with tetraethylenepentamine (TEPA) as sorbents for CO 2 capture. The as-prepared …
Number of citations: 133 pubs.acs.org
P Pulkkinen, J Shan, K Leppanen… - … applied materials & …, 2009 - ACS Publications
The aim of this research was to explore the use of amine-containing polymeric and low-molar-mass organic protecting agents in the preparation of copper nanoparticles. Particles were …
Number of citations: 90 pubs.acs.org
M Irani, M Fan, H Ismail, A Tuwati, B Dutcher… - Nano Energy, 2015 - Elsevier
In this work, an inorganic-organic CO 2 sorbent was prepared by immobilizing tetraethylenepentamine (TEPA) onto acid-modified nanosepiolite, a low cost and widely available …
Number of citations: 90 www.sciencedirect.com

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